molecular formula C7H10O2 B180805 2-(3-Ethynyloxiran-2-yl)propan-2-ol CAS No. 197307-20-3

2-(3-Ethynyloxiran-2-yl)propan-2-ol

Cat. No. B180805
CAS RN: 197307-20-3
M. Wt: 126.15 g/mol
InChI Key: PFRJLRVKHUTGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethynyloxiran-2-yl)propan-2-ol, also known as EOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EOP is a versatile molecule that can be used in various applications, including organic synthesis, medicinal chemistry, and material science. In

Mechanism Of Action

The mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules, such as DNA and proteins. This mechanism of action is responsible for the antitumor and antiviral activities of 2-(3-Ethynyloxiran-2-yl)propan-2-ol.
Biochemical and Physiological Effects:
2-(3-Ethynyloxiran-2-yl)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-Ethynyloxiran-2-yl)propan-2-ol can inhibit the growth of tumor cells and viral replication. 2-(3-Ethynyloxiran-2-yl)propan-2-ol has also been shown to induce apoptosis in tumor cells, leading to cell death. In vivo studies have demonstrated that 2-(3-Ethynyloxiran-2-yl)propan-2-ol can inhibit tumor growth in animal models, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is its versatility, as it can be used in various scientific research applications. 2-(3-Ethynyloxiran-2-yl)propan-2-ol is also relatively easy to synthesize, and the yield can be optimized through process optimization. However, one of the limitations of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is its toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is not fully understood, which can make it challenging to optimize its use in certain applications.

Future Directions

There are several future directions for the research on 2-(3-Ethynyloxiran-2-yl)propan-2-ol. One potential direction is the development of 2-(3-Ethynyloxiran-2-yl)propan-2-ol-based drugs for cancer and viral diseases. Another potential direction is the synthesis of 2-(3-Ethynyloxiran-2-yl)propan-2-ol-based materials with unique properties, such as high thermal stability and conductivity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol, which can lead to the optimization of its use in various applications.
Conclusion:
In conclusion, 2-(3-Ethynyloxiran-2-yl)propan-2-ol is a versatile molecule that has gained significant attention in scientific research due to its unique properties. 2-(3-Ethynyloxiran-2-yl)propan-2-ol can be used in various applications, including organic synthesis, medicinal chemistry, and material science. 2-(3-Ethynyloxiran-2-yl)propan-2-ol exhibits antitumor and antiviral activities, making it a promising candidate for drug development. However, the toxicity of 2-(3-Ethynyloxiran-2-yl)propan-2-ol can limit its use in certain applications. Further research is needed to fully understand the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol and optimize its use in various applications.

Synthesis Methods

2-(3-Ethynyloxiran-2-yl)propan-2-ol can be synthesized through several methods, including the reaction of propargyl alcohol with epichlorohydrin in the presence of a base, or the reaction of ethynylmagnesium bromide with epichlorohydrin. The latter method is more efficient and yields a higher purity of 2-(3-Ethynyloxiran-2-yl)propan-2-ol. The synthesis of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is relatively straightforward, and the yield can be optimized through process optimization.

Scientific Research Applications

2-(3-Ethynyloxiran-2-yl)propan-2-ol has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(3-Ethynyloxiran-2-yl)propan-2-ol is used as a building block for the synthesis of various compounds, including heterocyclic compounds and chiral molecules. In medicinal chemistry, 2-(3-Ethynyloxiran-2-yl)propan-2-ol has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for drug development. In material science, 2-(3-Ethynyloxiran-2-yl)propan-2-ol has been used in the synthesis of polymer materials with unique properties, such as high thermal stability and conductivity.

properties

CAS RN

197307-20-3

Product Name

2-(3-Ethynyloxiran-2-yl)propan-2-ol

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(3-ethynyloxiran-2-yl)propan-2-ol

InChI

InChI=1S/C7H10O2/c1-4-5-6(9-5)7(2,3)8/h1,5-6,8H,2-3H3

InChI Key

PFRJLRVKHUTGAI-UHFFFAOYSA-N

SMILES

CC(C)(C1C(O1)C#C)O

Canonical SMILES

CC(C)(C1C(O1)C#C)O

synonyms

Oxiranemethanol, 3-ethynyl-alpha,alpha-dimethyl- (9CI)

Origin of Product

United States

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